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Compound of Interest

Compound Name: Lei-Dab7

Cat. No.: B15587205

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lei-Dab7 and apamin, two critical peptide toxins
used in the study of small-conductance calcium-activated potassium (SK) channels.
Understanding the distinct selectivity profiles of these blockers is paramount for the accurate
interpretation of experimental data and the development of novel therapeutics targeting SK
channel subtypes.

Executive Summary

Small-conductance calcium-activated potassium (SK) channels, comprised of three subtypes
(SK1, SK2, and SK3), are key regulators of neuronal excitability and cellular signaling. Both
Lei-Dab7 and apamin are invaluable tools for dissecting the physiological roles of these
channels. However, their selectivity profiles differ significantly. Lei-Dab7 is a highly selective
blocker of the SK2 subtype, whereas apamin exhibits broader activity across all three subtypes
with a preference for SK2. This guide presents a comprehensive overview of their comparative
pharmacology, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of
Inhibitor Potency

The following table summarizes the inhibitory potency (ICso and Kd values) of Lei-Dab7 and
apamin on the three human SK channel subtypes. This data has been compiled from multiple
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electrophysiological and binding studies.

Other

Inhibitor SK1 (KCa2.1) SK2 (KCa2.2) SK3 (KCa2.3)
Channels

Low to no activity
Kd = 3.8 nM[1] >200-fold less

] >200-fold less on KCal.1l (IK),
Lei-Dab7 [2]; ICs0=3 potent than )
potent than SK2 Kv, and Kir
nM[3] SK2[2]
channels[1][2]
] ICs0=0.7-12 ICs0 = 30 - 140 ICs0=0.6-4.0 Selective for SK
Apamin
nM[4][5] pM[4][5][6] nM[4][5] channels[4][5]

Note: The sensitivity of the SK1 subtype to apamin can be species-specific. The rat isoform of
SK1 is notably less sensitive to apamin compared to the human isoform[7].

Mechanism of Action and Selectivity

The differential selectivity of Lei-Dab7 and apamin stems from their distinct molecular
interactions with the SK channel pore and surrounding structures.

Apamin acts as an allosteric inhibitor, binding to a site that includes residues in both the outer
pore region and the extracellular loop between the S3 and S4 transmembrane segments of the
SK channel subunits. This binding mode is responsible for its broad activity across SK
subtypes, with subtle differences in these regions accounting for its varying potency[6][7].

Lei-Dab7, a synthetic derivative of leiurotoxin I, achieves its high selectivity for SK2 through a
key amino acid substitution. This modification allows for a specific interaction with the external
vestibule of the SK2 channel, leading to a potent and selective block[8].

Mandatory Visualizations
Comparative Selectivity Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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